4-Hydroxy-2-oxo-N,1-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxamide

Description

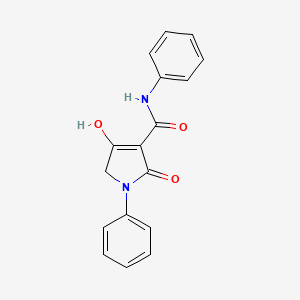

4-Hydroxy-2-oxo-N,1-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxamide is a pyrrole-derived lactam featuring a carboxamide group at position 3, hydroxyl and ketone groups at positions 4 and 2, respectively, and phenyl substituents at positions N1 and the carboxamide nitrogen.

Properties

IUPAC Name |

3-hydroxy-5-oxo-N,1-diphenyl-2H-pyrrole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-14-11-19(13-9-5-2-6-10-13)17(22)15(14)16(21)18-12-7-3-1-4-8-12/h1-10,20H,11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNZOIZMTMZMAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)N1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Hydroxy-2-oxo-N,1-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structure:

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of pyrrole derivatives, including this compound. A study by Khan et al. (2017) demonstrated that this compound exhibits significant aldose reductase (AR) inhibitory activity, which is crucial for managing diabetic complications. The IC50 values of various derivatives were evaluated, indicating that modifications in the chemical structure can enhance biological efficacy.

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Other derivatives | Varies |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, Li et al. (2022) reported that derivatives of this compound displayed significant cytotoxicity against MCF7 and NCI-H460 cell lines with IC50 values ranging from 3.79 µM to 42.30 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| NCI-H460 | 12.50 |

| SF-268 | 42.30 |

The proposed mechanism of action for the antidiabetic and anticancer effects includes the inhibition of key enzymes involved in glucose metabolism and cell proliferation pathways. The compound's ability to inhibit aldose reductase suggests a protective role against hyperglycemia-induced oxidative stress.

Case Study 1: Diabetes Management

In a controlled study involving diabetic rats treated with the compound, significant reductions in blood glucose levels were observed compared to the control group. The treatment group exhibited improved insulin sensitivity and reduced oxidative stress markers.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines revealed that treatment with this compound led to increased apoptosis rates and decreased cell viability. Flow cytometry analyses confirmed these findings, indicating a promising avenue for further research into its use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

- N-(4-Benzoylphenyl)-4-hydroxy-2-oxo-5-phenethyl-2,5-dihydro-1H-pyrrole-3-carboxamide (Photo-probe) Key Differences: Replaces the N1 phenyl group with a phenethyl group and introduces a benzoylphenyl substituent on the carboxamide. The benzoylphenyl moiety may alter π-π stacking interactions, affecting binding affinity in biological systems. Synthesis involves NaOEt in ethanol, yielding a solid product after acidification .

- 5-Oxo-2-phenyl-N,1-di-p-tolyl-4-(p-tolylamino)-2,5-dihydro-1H-pyrrole-3-carboxamide (12a) Key Differences: Features p-tolyl (methyl-substituted phenyl) groups at N1 and the carboxamide nitrogen, plus a p-tolylamino group at position 3. Impact: Methyl groups enhance steric hindrance and thermal stability (m.p. 226°C), likely due to improved crystal packing. The target compound, lacking methyl substituents, may exhibit lower melting points and reduced crystallinity .

- N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) Key Differences: Replaces the pyrrole ring with a naphthyridine system and introduces a bulky adamantyl group. The adamantyl group improves metabolic stability but may reduce aqueous solubility. This contrasts with the target compound’s simpler pyrrole ring, which offers fewer sites for steric clashes .

Substituent Position Variations

- Ortho- and Meta-Tolyl Carboxamide Derivatives Examples: 4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide (CAS 1221504-62-6) and its meta-tolyl analog (CAS 1221504-64-8). Meta-methyl substituents retain planarity, favoring stronger intermolecular interactions. The target compound’s unsubstituted phenyl groups may exhibit intermediate solubility and packing efficiency .

Hydrogen Bonding and Crystal Packing

- The hydroxyl and carboxamide groups in the target compound enable hydrogen-bonded networks, as seen in similar lactams. highlights the role of graph set analysis in predicting crystal packing. Compared to the photo-probe in , which lacks a hydroxyl group, the target compound’s hydrogen-bonding capacity may enhance solubility and crystalline order .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 4-Hydroxy-2-oxo-N,1-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxamide, and how can reaction efficiency be optimized?

- Answer : A multi-step synthesis involving cyclocondensation of substituted amines and ketones is typically employed. To optimize yield and purity, use statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs reduce experimental runs while identifying critical parameters . Post-synthesis, purify via column chromatography or recrystallization (solvent polarity gradients improve separation) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Answer : Combine NMR spectroscopy (¹H/¹³C) for functional group verification and X-ray crystallography for absolute configuration determination (as seen in structurally analogous pyrrole derivatives ). Purity is validated via HPLC (≥95% threshold) or mass spectrometry. For polymorph identification, use powder X-ray diffraction (PXRD) .

Q. What analytical techniques are suitable for characterizing its stability under varying conditions?

- Answer : Perform accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Solubility and photostability are tested via UV-Vis spectroscopy under controlled pH/light exposure. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. How can computational methods resolve contradictions in mechanistic pathways proposed for its bioactivity?

- Answer : Apply density functional theory (DFT) to model reaction intermediates and transition states, comparing theoretical vs. experimental data (e.g., activation energies). For bioactivity discrepancies, use molecular docking to assess binding affinities across protein targets, validating with mutagenesis or SPR assays . If conflicting data arise (e.g., cytotoxicity vs. non-toxic controls), employ meta-analysis of dose-response curves and statistical outlier detection .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

- Answer : Synthesize analogs with systematic substitutions (e.g., halogenation at phenyl rings or esterification of the hydroxy group). Use QSAR models (quantitative SAR) with descriptors like logP, molar refractivity, and electronic parameters. Validate predictions via in vitro assays (e.g., IC50 determination in cancer cell lines) . For conflicting SAR trends, apply cluster analysis to identify subgroups with divergent behaviors .

Q. How should researchers address inconsistencies in reported biological activity data across studies?

- Answer : Re-evaluate experimental variables:

- Cell lines : Use authenticated cell lines (e.g., STR profiling) to rule out contamination .

- Assay conditions : Standardize protocols (e.g., ATP-based viability vs. apoptosis markers) .

- Data normalization : Apply Z-score transformation to mitigate batch effects.

Cross-validate findings using orthogonal methods (e.g., flow cytometry vs. Western blot for apoptosis) .

Q. What advanced separation techniques are suitable for isolating trace impurities or diastereomers?

- Answer : Chiral HPLC with polysaccharide-based columns resolves enantiomers, while supercritical fluid chromatography (SFC) enhances separation efficiency for polar derivatives. For complex mixtures, hyphenate LC-MS/MS with ion mobility spectrometry for high-resolution impurity profiling .

Q. How can researchers mitigate hazards associated with reactive intermediates during synthesis?

- Answer : Conduct process hazard analysis (PHA) for exothermic steps (e.g., nitro reductions). Use in situ FTIR or Raman spectroscopy to monitor intermediate accumulation. For pyrophoric reagents, employ flow chemistry to minimize batch-scale risks .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.